5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Overview
Description
This compound is a derivative of thiazolidinedione with a complex structure. It has been mentioned in patents and is related to the treatment or prevention of various diseases or disorders . These include central nervous system disorders, nonalcoholic fatty liver disease, nonalcoholic steatohepatitis, chronic granulomatous disorders, polycystic ovary syndrome, thyroid carcinoma, thyroid autoimmune disorders, pituitary adenomas, atherosclerosis, hypertension, skin diseases, inflammation and autoimmune diseases, inflammatory respiratory diseases, and mitochondrial diseases .
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Evaluation: A series of compounds containing 2,4-thiazolidinedione, including structures similar to the specified chemical, were synthesized and evaluated for biological activities such as hypoglycemic and hypolipidemic effects. These compounds showed potential in vitro and in vivo activities, particularly in models of diabetes and lipid metabolism disorders (Kim et al., 2004).
Biocatalytic Reduction and Therapeutic Potential
- Biocatalytic Applications: The reduction of carbon-carbon double bonds in compounds like 5-benzylidenethiazolidine-2,4-diones, to which the specified chemical is related, using red yeasts, was explored. This process has implications in the development of treatments for non-insulin dependent diabetes mellitus (Cantello et al., 1994).
Medicinal Chemistry and Drug Development
- Pharmacological Studies: Research into various thiazolidine-2,4-dione derivatives, structurally related to the specified compound, has been conducted to explore their potential as hypoglycemic agents. These studies have contributed to the understanding of the structure-activity relationships essential for developing clinical candidates (Oguchi et al., 2000).
Exploration of Biological Mechanisms
- Investigation of Antimicrobial Properties: Studies on derivatives of thiazolidine-2,4-dione, including compounds similar to the specified chemical, have shown promising antimicrobial properties. This research contributes to the development of new antimicrobial agents (Derkach et al., 2016).
Chemical Engineering and Materials Science
- Corrosion Inhibition Studies: Thiazolidinedione derivatives, structurally related to the specified compound, have been studied for their potential as corrosion inhibitors in industrial applications. These compounds show efficiency in protecting metals like mild steel in corrosive environments (Yadav et al., 2015).
Mechanism of Action
Ketopioglitazone-d4, also known as 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione or Pioglitazone-d4 Ketone (M-III) (deuterated), is a deuterium-labeled derivative of the drug Pioglitazone . This compound has been incorporated with stable heavy isotopes of hydrogen, carbon, and other elements, largely as tracers for quantitation during the drug development process .
Target of Action
The primary target of Ketopioglitazone-d4 is the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Ketopioglitazone-d4, like Pioglitazone, is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .
Biochemical Pathways
The activation of PPARγ by Ketopioglitazone-d4 leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways involved in glucose and lipid metabolism .
Pharmacokinetics
It is known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Ketopioglitazone-d4’s action is the normalization of glycemic levels in adults with type 2 diabetes mellitus . By promoting insulin sensitivity, it helps in the improved uptake of blood glucose .
Biochemical Analysis
Cellular Effects
The effects of Ketopioglitazone-d4 on various types of cells and cellular processes are complex and multifaceted. For example, in human hepatocellular carcinoma cells (HepG2), it has been shown to influence cellular bioenergetics by calorimetry and respirometry . It also appears to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that stable heavy isotopes like Ketopioglitazone-d4 are often used as tracers for quantitation during the drug development process .
Transport and Distribution
It is known that it can affect the pharmacokinetic and metabolic profiles of drugs .
Properties
IUPAC Name |
5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLKLMFMQRAJNI-USSMZTJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(=O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670099 | |
Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215370-26-5 | |
Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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